molecular formula C18H21N3O2 B14182758 4-(Diphenylmethyl)-N-hydroxypiperazine-1-carboxamide CAS No. 919996-73-9

4-(Diphenylmethyl)-N-hydroxypiperazine-1-carboxamide

Cat. No.: B14182758
CAS No.: 919996-73-9
M. Wt: 311.4 g/mol
InChI Key: LNELKUFXRRDREN-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)-N-hydroxypiperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylmethyl group attached to a piperazine ring, with a hydroxyl group and a carboxamide functional group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)-N-hydroxypiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of diphenylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with hydroxylamine to introduce the hydroxyl group, followed by the addition of a carboxamide group through a reaction with a suitable carboxylic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods often utilize microreactors to ensure precise control over reaction conditions, such as temperature and pressure, leading to higher purity and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)-N-hydroxypiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may produce an amine derivative .

Scientific Research Applications

4-(Diphenylmethyl)-N-hydroxypiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)-N-hydroxypiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diphenylmethyl)-N-hydroxypiperazine-1-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

919996-73-9

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

4-benzhydryl-N-hydroxypiperazine-1-carboxamide

InChI

InChI=1S/C18H21N3O2/c22-18(19-23)21-13-11-20(12-14-21)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,23H,11-14H2,(H,19,22)

InChI Key

LNELKUFXRRDREN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NO

Origin of Product

United States

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